Home > Products > Screening Compounds P104164 > alpha-Ergocryptine mesylate
alpha-Ergocryptine mesylate - 2706-66-3

alpha-Ergocryptine mesylate

Catalog Number: EVT-1540886
CAS Number: 2706-66-3
Molecular Formula: C33H45N5O8S
Molecular Weight: 671.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Ergocryptine mesylate is a synthetic derivative of the ergot alkaloid ergocryptine, which is known for its pharmacological properties. This compound is classified as a dopamine receptor agonist and is primarily used in the treatment of various conditions related to dopamine deficiency, such as Parkinson's disease and certain types of headaches.

Source

Alpha-Ergocryptine is derived from the ergot fungus, Claviceps purpurea, which produces a range of alkaloids with medicinal properties. The mesylate form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Classification

Alpha-Ergocryptine mesylate falls under the category of ergot alkaloids, which are characterized by their complex bicyclic structures and their effects on neurotransmitter systems. It is specifically categorized as a dopamine agonist, acting primarily on D2 dopamine receptors.

Synthesis Analysis

Methods

The synthesis of alpha-ergocryptine mesylate typically involves several steps, including bromination and subsequent reaction with methanesulfonic acid. A notable method described in patents involves the bromination of alpha-ergocryptine using a dimethylsulfoxide-hydrogen bromide mixture at room temperature, followed by conversion to its mesylate salt.

Technical Details

  1. Bromination: Alpha-ergocryptine is treated with a brominating agent in dimethylsulfoxide to yield 2-bromo-alpha-ergocryptine.
  2. Formation of Mesylate: The brominated compound is then reacted with methanesulfonic acid in an organic solvent such as butanone or acetone to produce alpha-ergocryptine mesylate. The reaction typically yields high purity and good yields (around 90%) after crystallization .
Molecular Structure Analysis

Structure

The molecular structure of alpha-ergocryptine mesylate features a complex bicyclic framework typical of ergot alkaloids. The addition of the mesylate group enhances its solubility and bioavailability.

Data

  • Molecular Formula: C₁₉H₂₄N₂O₃S
  • Molecular Weight: Approximately 364.47 g/mol
  • Melting Point: Reported melting points range from 192°C to 196°C depending on purity .
Chemical Reactions Analysis

Reactions

Alpha-ergocryptine mesylate undergoes various chemical reactions, primarily involving substitution and esterification processes. Key reactions include:

  1. Bromination: The introduction of bromine at specific positions on the ergocryptine skeleton.
  2. Mesylation: Reaction with methanesulfonic acid to form the mesylate salt.
  3. Decomposition: Under certain conditions, it may decompose into other alkaloids or derivatives.

Technical Details

The synthesis reactions are typically monitored using high-performance liquid chromatography to ensure purity and yield. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing output .

Mechanism of Action

Process

Alpha-ergocryptine mesylate acts primarily as a dopamine agonist, mimicking the action of dopamine in the brain. By binding to D2 receptors, it stimulates dopaminergic pathways, which can help alleviate symptoms associated with dopamine deficiency.

Data

Research indicates that alpha-ergocryptine mesylate can improve motor function in Parkinson's disease models by enhancing dopaminergic signaling without significant side effects typically associated with other dopaminergic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in methanol, ethanol, and other organic solvents; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Alpha-ergocryptine mesylate has several applications in scientific research and medicine:

  1. Neurological Disorders: Used in clinical settings for treating Parkinson's disease and related disorders due to its dopaminergic effects.
  2. Research Tool: Employed in studies investigating dopamine receptor function and signaling pathways.
  3. Agricultural Applications: Investigated for its potential use in controlling plant pathogens due to its biological activity .
Introduction to Alpha-Ergocryptine Mesylate

Historical Context and Discovery of Ergot Alkaloids

The story of ergot alkaloids begins with medieval epidemics of ergotism ("St. Anthony's Fire") caused by Claviceps purpurea-contaminated rye, characterized by gangrenous limbs and convulsive symptoms affecting thousands across Europe [1]. Historical records document outbreaks as early as 944-945 AD in France, where approximately 20,000 people perished, followed by subsequent epidemics through the Middle Ages and into the 20th century [1]. The therapeutic potential of ergot emerged in 1582 when Adam Lonicer described midwives' use of ergot preparations to induce uterine contractions, marking one of the earliest documented medicinal applications [1] [3]. Modern ergot chemistry began in 1906 with the isolation of "ergotoxine" (later identified as a mixture of alkaloids) by Barger, Carr, and Dale, followed by Arthur Stoll's purification of ergotamine in 1918—the first chemically pure ergot alkaloid [3]. The 1935 discovery of ergonovine (ergometrine) by four independent laboratories initiated the era of targeted ergot pharmacology [3], setting the stage for synthetic derivatives like alpha-ergocryptine mesylate.

Structural Classification Within the Ergotamine Family

Alpha-ergocryptine belongs to the ergopeptine alkaloids, characterized by a tetracyclic ergoline ring coupled to a tripeptide-derived cyclol structure. Specifically, it is classified within the ergotamine subgroup due to its peptide moiety composition:

  • Core structure: The ergoline ring system (6-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline) provides the fundamental scaffold [5] [9]
  • Peptide component: Composed of L-proline and two L-valine residues, distinguishing it from ergotamine (which contains phenylalanine) and ergocornine (with two valine residues but different stereochemistry) [2] [5]
  • Stereochemistry: Features a chiral center at C8 with natural (8R) configuration, though epimerization to the (8S) form (ergocryptinine) occurs readily under heat, light, or pH changes [8]

Table 1: Structural Characteristics of Key Ergotamine-Type Alkaloids

AlkaloidAmino Acid 1Amino Acid 2Amino Acid 3Molecular Formula
ErgotamineL-PhenylalanineL-ProlineL-Valine*C₃₃H₃₅N₅O₅
α-ErgocryptineL-ValineL-ProlineL-Valine*C₃₂H₄₁N₅O₅
ErgocornineL-ValineL-ProlineL-Valine*C₃₁H₃₉N₅O₅
ErgocristineL-PhenylalanineL-ProlineL-Valine*C₃₅H₃₉N₅O₅

*Note: The third amino acid is modified to a hydroxyamino acid in the cyclol structure [1] [5]

Alpha-Ergocryptine Mesylate as a Synthetic Derivative: Key Innovations

Alpha-ergocryptine mesylate represents a hydrogenated derivative of natural α-ergocryptine, featuring two key synthetic modifications:

  • Saturation of the 9,10-bond: Catalytic hydrogenation reduces the double bond between C9-C10 in the lysergic acid moiety, yielding the dihydroergot alkaloid derivative [6] [8]. This modification enhances receptor selectivity while reducing vasoconstrictive properties [6]
  • Mesylate salt formation: Conversion to the methanesulfonate salt improves aqueous solubility and crystallinity for pharmaceutical processing [8]

The synthesis of α-ergocryptine derivatives faced challenges in regioselective bromination at C2 for compounds like bromocriptine. A breakthrough came with the development of a dimethylsulfoxide-hydrogen bromide system enabling selective bromination at C2 without epimerization at C8, yielding 2-bromo-α-ergocryptine (bromocriptine) within 15 minutes at room temperature [7]. This innovation overcame previous limitations requiring chromatographic purification and preventing the industrial-scale production of semisynthetic derivatives.

Properties

CAS Number

2706-66-3

Product Name

alpha-Ergocryptine mesylate

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C33H45N5O8S

Molecular Weight

671.8 g/mol

InChI

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1

InChI Key

LVANISFDPWIHDR-DRHOTACKSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Synonyms

alpha-ergocryptine
ergocryptine
ergocryptine citrate, (5'alpha)-isomer
ergocryptine mesylate
ergocryptine monomethanesulfonate, (5'alpha)-isomer
ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocryptine phosphate, (5'alpha)-isomer
ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer
ergocryptine tartrate, (5'alpha)-isomer
ergocryptine, (5'alpha(S),8alpha)-isomer
ergocryptine, (5'alpha,8alpha)-isomer
ergokryptin

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.